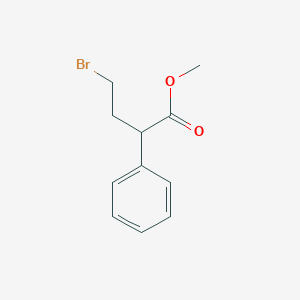

Methyl 4-bromo-2-phenylbutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-14-11(13)10(7-8-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDINMLIFCVXPIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCBr)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Versatile Synthetic Intermediate: an Overview

Methyl 4-bromo-2-phenylbutanoate's prominence in organic synthesis stems from its identity as a bifunctional molecule. The presence of a terminal alkyl bromide and a methyl ester, flanking a phenyl-substituted backbone, provides chemists with two distinct handles for a variety of chemical transformations. This dual reactivity allows for sequential or, in some cases, tandem reactions to build molecular complexity efficiently.

The primary role of the terminal bromine atom is to act as a leaving group in nucleophilic substitution reactions or to participate in the formation of organometallic reagents. This functionality is pivotal for carbon-carbon and carbon-heteroatom bond formation. The methyl ester group, on the other hand, can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols, or it can act as an activating group for reactions at the alpha-carbon.

A significant application of this compound is in the synthesis of cyclic structures. The 1,4-relationship between the bromine atom and the ester carbonyl group makes it an ideal precursor for the formation of five-membered rings through intramolecular cyclization. Specifically, it is a key precursor to α-phenyl-γ-butyrolactone, a structural motif present in a number of biologically active compounds. This transformation can be achieved under basic conditions, where the ester is first hydrolyzed to a carboxylate, which then acts as an internal nucleophile to displace the bromide.

Furthermore, this compound is a valuable building block for the synthesis of analogues of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system. By replacing the bromine with an amino group or a precursor, and subsequent hydrolysis of the ester, various substituted GABA derivatives can be accessed. These derivatives are of significant interest in medicinal chemistry for the development of new therapeutic agents.

Structural Features and Stereochemical Considerations

The molecular structure of Methyl 4-bromo-2-phenylbutanoate is characterized by a four-carbon butanoate chain. A methyl group is attached to the carboxyl oxygen, forming a methyl ester. A phenyl group is substituted at the C2 position (the alpha-carbon), and a bromine atom is located at the C4 position (the gamma-carbon).

A critical aspect of its structure is the presence of a stereocenter at the C2 carbon, the point of attachment of the phenyl group. This chirality means that this compound can exist as a pair of enantiomers: (R)-Methyl 4-bromo-2-phenylbutanoate and (S)-Methyl 4-bromo-2-phenylbutanoate.

| Enantiomer | Stereochemical Descriptor | Significance |

|---|---|---|

| (R)-Methyl 4-bromo-2-phenylbutanoate | R | A specific spatial arrangement of the atoms at the C2 stereocenter. |

| (S)-Methyl 4-bromo-2-phenylbutanoate | S | The mirror image of the R-enantiomer, with a different spatial arrangement at C2. |

The stereochemistry of this compound is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active molecules, where only one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even harmful. Consequently, the development of methods for the enantioselective synthesis of this compound is a key area of research. Asymmetric hydrogenation of corresponding unsaturated precursors is one such strategy that has been successfully applied to the synthesis of enantioenriched α-arylbutanoic esters. dicp.ac.cnresearchgate.netecnu.edu.cn Alternatively, resolution of the racemic mixture can be employed to separate the two enantiomers.

The Evolution of Its Synthetic Importance

Classical Synthetic Approaches

Traditional methods for synthesizing this compound often involve multi-step processes that include esterification and halogenation of a suitable precursor.

Esterification Pathways

The most direct route to this compound is the esterification of 4-bromo-2-phenylbutanoic acid. This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The acidic conditions facilitate the nucleophilic attack of methanol on the carbonyl carbon of the carboxylic acid, leading to the formation of the methyl ester and water. This is a reversible reaction, and to drive the equilibrium towards the product side, an excess of methanol is often used, or water is removed as it is formed.

Another approach involves the initial synthesis of 4-bromo-2-phenylbutanoic acid, which can then be esterified. One common method for preparing the acid is through the oxidation of 4-bromo-2-phenylbutanol. This oxidation can be achieved using strong oxidizing agents like Jones reagent (CrO₃ in H₂SO₄) or potassium permanganate (B83412) (KMnO₄) in an acidic medium. Once the carboxylic acid is obtained, it can be converted to its methyl ester as described above.

Halogenation Procedures

Halogenation is a key step in the synthesis of this compound, and it can be performed on different precursors. One of the most documented methods is the direct, regioselective bromination of 2-phenylbutanoic acid using bromine (Br₂) in acetic acid. This method is effective in introducing the bromine atom at the desired C4 position. To enhance the regioselectivity and avoid unwanted side reactions, protecting the carboxylic acid group as a methyl ester before bromination can be beneficial. This alters the directing effects of the functional group and can lead to a cleaner reaction.

Alternatively, halogen exchange reactions can be employed. For instance, 4-chloro-2-phenylbutanoic acid can be converted to 4-bromo-2-phenylbutanoic acid by reacting it with sodium bromide (NaBr) in a solvent like dimethylformamide (DMF), often with a copper(I) bromide (CuBr) catalyst. The resulting bromo acid can then be esterified to yield the final product.

Decarboxylative halogenation, also known as the Hunsdiecker reaction, provides another route. nih.govacs.org This method involves the conversion of a carboxylic acid to an organic halide with one fewer carbon atom. nih.gov While traditionally using silver salts of carboxylic acids with bromine, modern variations offer broader applications. nih.govacs.org However, its direct application to α,β-unsaturated carboxylic acids can sometimes result in low yields. acs.org

Rearrangement Reactions in Precursor Synthesis

The synthesis of precursors for this compound can sometimes involve rearrangement reactions to construct the required carbon skeleton. While specific examples for this particular compound are not extensively detailed in the provided context, general principles of organic synthesis allow for such possibilities. For instance, reactions that form a phenylbutanoic acid framework could be employed prior to halogenation and esterification.

Modern and Sustainable Synthetic Strategies

Contemporary synthetic chemistry emphasizes the development of efficient, selective, and environmentally friendly methods. This includes the asymmetric synthesis of chiral molecules and the application of green chemistry principles.

Catalytic Asymmetric Synthesis of Chiral this compound

The synthesis of enantiomerically pure α-chiral primary amines and related structures is of significant interest due to their prevalence in pharmaceuticals and as chiral ligands. rsc.org While direct catalytic asymmetric synthesis of this compound is not explicitly detailed in the search results, the principles of asymmetric catalysis can be applied. For instance, catalytic asymmetric 1,4-addition reactions are powerful tools for creating stereocenters. nih.gov

A potential strategy could involve the asymmetric reduction of a suitable precursor. For example, the reduction of methyl 2-bromo-2-phenylbutanoate has been attempted using catalytic amounts of a chiral organotin halide and sodium cyanoborohydride. sciforum.net This approach aims to generate a chiral center at the α-position through the stereoselective addition of a hydride. The development of bifunctional catalysts, which can activate both the nucleophile and the electrophile, has shown great promise in achieving high enantioselectivity in various reactions. nih.gov

Green Chemistry Principles in its Preparation

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. acs.org These principles include maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. acs.orgresearchgate.net

In the context of preparing this compound, several green chemistry principles can be applied:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Esterification reactions, for example, have a good atom economy, with water being the only byproduct.

Use of Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. acs.org Acid-catalyzed esterification and the use of catalytic amounts of chiral promoters in asymmetric synthesis are examples.

Reduction of Derivatives : Avoiding the use of protecting groups can simplify synthesis and reduce waste. acs.org Direct, regioselective bromination of the unprotected 2-phenylbutanoic acid, if efficient, would be preferable to a route involving protection and deprotection steps.

Safer Solvents and Auxiliaries : The choice of solvents and other auxiliary substances should be made to minimize their environmental impact. researchgate.net This might involve replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives. researchgate.net

By considering these principles, the synthesis of this compound can be made more efficient and environmentally benign.

Flow Chemistry and Continuous Processing Techniques

The transition from traditional batch synthesis to continuous flow chemistry represents a significant advancement in the production of specialty chemicals like this compound. Continuous-flow systems offer superior control over reaction parameters, leading to improved safety, consistency, and efficiency.

Flow chemistry is particularly advantageous for potentially exothermic reactions, such as bromination, which is a key step in the synthesis of the precursor, 4-bromo-2-phenylbutanoic acid. The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation, mitigating the risks associated with thermal runaways that can occur in large-scale batch reactors. Industrial production methods are increasingly optimized for large-scale synthesis through the use of continuous flow reactors, which maximize yield and purity.

A typical continuous flow setup for a relevant synthetic step, such as a Heck reaction or borylation to create precursors, involves the use of micromixers and microtube reactors. rsc.orgbeilstein-journals.org For instance, a stainless steel T-shaped micromixer can be used to combine reactant streams before they enter a heated microtube reactor where the reaction occurs. rsc.org This setup allows for precise control over residence time, temperature, and stoichiometry. The use of phosphine-free catalysts, such as palladium supported on silica, in these systems simplifies work-up procedures and enhances the "green" credentials of the synthesis. beilstein-journals.org

Table 1: Comparison of Batch vs. Flow Chemistry for Key Synthetic Steps

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

|---|---|---|

| Heat Transfer | Limited, risk of hot spots | Excellent, enhanced safety |

| Reaction Time | Often longer, includes heating/cooling cycles | Significantly shorter residence times rsc.org |

| Process Control | Moderate | Precise control over temperature, pressure, and stoichiometry rsc.org |

| Scalability | Complex, often requires re-optimization | Simpler, by numbering-up or running for longer durations |

| Safety | Higher risk with hazardous reagents/exotherms | Reduced risk due to small reaction volumes |

Optimization of Reaction Conditions and Yields

Solvent Effects and Temperature Control

The selection of an appropriate solvent is crucial as it can influence reaction rates, selectivity, and the ease of product isolation. In the direct bromination of 2-phenylbutanoic acid, glacial acetic acid is a commonly used solvent. Industrial optimization has shown that a high substrate-to-acetic acid ratio (e.g., 1:20) can minimize the formation of byproducts. For other related halogen exchange reactions, polar aprotic solvents like dimethylformamide (DMF) are effective. Studies on different reaction types have highlighted acetonitrile (B52724) as a "greener" alternative to solvents like dichloromethane (B109758) and benzene, offering a good balance between reaction conversion and selectivity. scielo.br

Temperature control is another critical factor. The bromination of 2-phenylbutanoic acid is typically conducted at room temperature (20–25°C) to maintain selectivity. In contrast, some catalytic reactions, like certain Suzuki couplings or Finkelstein reactions, may require elevated temperatures of 80–120°C to proceed at an optimal rate. researchgate.net The use of microwave assistance can also be a strategy to increase the reaction temperature and significantly reduce reaction times. researchgate.net Conversely, some processes require low temperatures; for example, addition reactions involving Grignard reagents may be performed at temperatures as low as -30°C to control reactivity and improve yield. google.com

Table 2: Effect of Solvent and Temperature on Related Reactions

| Reaction Type | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Direct Bromination | Glacial Acetic Acid | 20–25°C | Favors regioselective bromination at the 4-position. | |

| Finkelstein Reaction | Dimethylformamide (DMF) | 80–90°C | Effective for halogen exchange. | |

| Oxidative Coupling | Acetonitrile | Reflux | "Greener" solvent, reduced reaction time from 20h to 4h. | scielo.br |

Catalyst Screening and Ligand Design

Catalysis is central to many synthetic routes for precursors of this compound. The esterification of 4-bromo-2-phenylbutanoic acid with methanol is typically catalyzed by a strong mineral acid like sulfuric acid (H₂SO₄). For the bromination step itself, Lewis acids such as iron(III) chloride (FeCl₃) can be used to enhance the reaction's selectivity.

In more complex cross-coupling reactions that might be used to construct the carbon skeleton, catalyst screening is vital. For instance, in Suzuki reactions, various palladium catalysts are often evaluated. A screening process might reveal that a specific catalyst, such as Pd(dppf)Cl₂, provides a significantly higher yield compared to others like Pd/C or Pd(OAc)₂ under the same conditions. researchgate.net Similarly, in photocatalyzed reactions, a screening of different iridium or organic-based photocatalysts can identify the optimal choice for maximizing yield. rsc.org The design of ligands for the metal catalyst can also play a role, although modern approaches sometimes favor phosphine-free systems to simplify the process. beilstein-journals.org

Regioselectivity and Stereoselectivity Control

Regioselectivity in the synthesis of this compound primarily concerns the position of the bromine atom. During the direct bromination of 2-phenylbutanoic acid, the desired 4-position bromination is favored. This is due to a combination of electronic and steric factors; while the carboxylic acid group is a meta-director, steric hindrance at the C2 position, caused by the phenyl group, directs the incoming electrophile to the less hindered C4 position. An important strategy to control regioselectivity involves protecting the carboxylic acid as its methyl ester before bromination, which can alter the electronic directing effects.

Stereoselectivity focuses on controlling the chirality at the C2 carbon, which bears the phenyl group. The synthesis of a specific enantiomer of this compound is of significant interest, as chiral precursors like ethyl (R)-2-hydroxy-4-phenylbutyrate are key intermediates for angiotensin-converting enzyme (ACE) inhibitors. acs.org One advanced method for achieving high stereoselectivity is through biocatalysis. Engineered ketoreductases (KREDs) can reduce a precursor like ethyl 2-oxo-4-phenylbutanoate to the corresponding (R)- or (S)-hydroxy ester with excellent enantiomeric excess (>99% ee). acs.orgrsc.orgresearchgate.net This chiral alcohol can then be converted to the target bromo-ester. Another approach involves asymmetric catalysis using N-heterocyclic carbene (NHC) catalysts, which have been shown to produce optically active δ-oxoesters with good yields and high enantiomeric ratios in related systems. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromo-2-phenylbutanoic acid |

| 2-Phenylbutanoic acid |

| Methanol |

| Sulfuric acid |

| Iron(III) chloride (FeCl₃) |

| Acetonitrile |

| Dichloromethane |

| Benzene |

| Dimethylformamide (DMF) |

| Water |

| 1,4-dioxane |

| Pd(dppf)Cl₂ |

| Pd/C |

| Pd(OAc)₂ |

| Ethyl (R)-2-hydroxy-4-phenylbutyrate |

| Ethyl 2-oxo-4-phenylbutanoate |

| N-heterocyclic carbene (NHC) |

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The primary alkyl bromide structure of this compound predisposes it to nucleophilic substitution reactions, where the bromine atom, a good leaving group, is displaced by a nucleophile.

Mechanistic Pathways (SN1, SN2)

The substitution reactions of this compound are expected to proceed predominantly through the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is characteristic of primary alkyl halides which are not sterically hindered around the reaction center. youtube.comumassd.edu In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom in a single, concerted step, simultaneously displacing the leaving group. masterorganicchemistry.comyoutube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com

An SN1 (Substitution Nucleophilic Unimolecular) mechanism is highly unlikely for this primary alkyl halide. SN1 reactions proceed through a carbocation intermediate, and a primary carbocation is inherently unstable. bartleby.compearson.com The formation of such a high-energy intermediate is energetically unfavorable, making the SN1 pathway non-competitive under typical conditions. pearson.com While the adjacent phenyl group can stabilize a positive charge at the benzylic position, it is too far removed to significantly stabilize the primary carbocation that would form from the departure of the bromide. libretexts.org

Influence of Nucleophile and Leaving Group Characteristics

The rate and outcome of the SN2 reaction are significantly influenced by the nature of the attacking nucleophile. Stronger nucleophiles will react more rapidly with this compound. libretexts.org Nucleophilicity is influenced by factors such as charge, basicity, and polarizability. For instance, negatively charged nucleophiles like hydroxide (B78521) (OH⁻) or cyanide (CN⁻) are generally stronger than their neutral counterparts (H₂O or HCN).

The bromide ion is an excellent leaving group due to its ability to stabilize the negative charge upon departure, a consequence of its large size and low charge density. bartleby.com The efficiency of the leaving group is crucial for the facility of the SN2 reaction.

To illustrate the effect of the nucleophile on the reaction rate, the following table presents hypothetical relative rate constants for the reaction of this compound with various nucleophiles.

Table 1: Hypothetical Relative Reaction Rates of this compound with Various Nucleophiles in an SN2 Reaction.

| Nucleophile | Chemical Formula | Relative Rate (krel) |

|---|---|---|

| Iodide | I⁻ | ~100 |

| Cyanide | CN⁻ | ~50 |

| Hydroxide | OH⁻ | ~25 |

| Azide | N₃⁻ | ~20 |

| Chloride | Cl⁻ | ~1 |

| Water | H₂O | <<1 |

Note: This table is illustrative and based on general nucleophilicity trends for SN2 reactions of primary alkyl bromides. Actual rates would need to be determined experimentally.

Stereochemical Outcomes of Substitution

This compound possesses a chiral center at the carbon atom bearing the phenyl group (C2). While the substitution reaction occurs at a non-chiral carbon (C4), the stereochemistry of the molecule must be considered. SN2 reactions are known to proceed with a specific stereochemical outcome: inversion of configuration at the reaction center. quora.comlibretexts.org This is a direct consequence of the "backside attack" mechanism, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. quora.comlibretexts.org

However, since the substitution in this compound occurs at the achiral C4 position, the reaction will not result in the inversion of the stereocenter at C2. If we start with a single enantiomer of this compound (e.g., the (R)-enantiomer), the substitution product will retain the (R)-configuration at the C2 position.

Elimination Reactions Leading to Unsaturated Derivatives

In competition with nucleophilic substitution, this compound can also undergo elimination reactions, where a molecule of hydrogen bromide (HBr) is removed to form an alkene.

E1 and E2 Mechanisms

Similar to substitution reactions, elimination can proceed through two primary mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) .

The E1 mechanism , like SN1, involves the formation of a carbocation intermediate. ksu.edu.sa Due to the instability of the primary carbocation that would be formed from this compound, the E1 pathway is not a favored mechanism.

The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. ksu.edu.sa This mechanism is favored by strong, non-nucleophilic bases. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. ksu.edu.sa For primary alkyl halides like this compound, E2 elimination is a significant competing pathway, especially under appropriate conditions. youtube.combrainkart.com

Competition Between Substitution and Elimination

The competition between SN2 and E2 reactions for primary alkyl halides is a well-documented phenomenon. libretexts.orgbrainkart.com The outcome of the reaction is largely dictated by the nature of the nucleophile/base and the reaction conditions.

Strong, non-bulky nucleophiles/bases (e.g., hydroxide, methoxide) will lead to a mixture of SN2 and E2 products. For primary, unhindered substrates, SN2 is often the major pathway. youtube.com

Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor E2 elimination. youtube.comlibretexts.org The bulkiness of the base makes it difficult to act as a nucleophile and attack the carbon atom, but it can readily abstract a proton from the less hindered β-carbon.

Weak bases/good nucleophiles (e.g., iodide, cyanide) will predominantly yield the SN2 product. libretexts.org

Elevated temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and benefit more from increased thermal energy.

The following table provides a hypothetical product distribution for the reaction of this compound with different reagents to illustrate the competition between substitution and elimination.

Table 2: Hypothetical Product Distribution for the Reaction of this compound with Various Reagents.

| Reagent | Conditions | Major Product(s) | Minor Product(s) |

|---|---|---|---|

| Sodium Cyanide (NaCN) in DMSO | Room Temperature | Methyl 4-cyano-2-phenylbutanoate (SN2) | - |

| Sodium Hydroxide (NaOH) in Ethanol | Room Temperature | Methyl 4-hydroxy-2-phenylbutanoate (SN2) | Methyl 2-phenylbut-3-enoate (E2) |

| Potassium tert-butoxide (t-BuOK) in t-BuOH | Room Temperature | Methyl 2-phenylbut-3-enoate (E2) | Methyl 4-(tert-butoxy)-2-phenylbutanoate (SN2) |

| Sodium Hydroxide (NaOH) in Ethanol | 70°C | Methyl 2-phenylbut-3-enoate (E2) | Methyl 4-hydroxy-2-phenylbutanoate (SN2) |

Note: This table is illustrative and based on established principles of substitution-elimination competition. The exact ratios would depend on precise experimental conditions.

The regioselectivity of the E2 elimination from this compound would lead to the formation of methyl 2-phenylbut-3-enoate, as there is only one type of β-hydrogen available for abstraction.

Radical Reactions and Radical Cascade Processes

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for generating carbon-centered radicals. These intermediates can be harnessed in a range of synthetic applications.

The generation of a radical from this compound typically begins with the homolysis of the C-Br bond. This initiation step can be triggered by radical initiators, such as azobisisobutyronitrile (AIBN), or through photochemical means. The process can also be initiated by a single-electron-transfer (SET) event from a photocatalyst or a metal complex.

Once the primary radical at the C4 position is formed, it enters a chain reaction sequence known as propagation. lumenlearning.com In a simple reduction reaction, this radical can abstract a hydrogen atom from a donor molecule, such as an organotin hydride or a thiol, to yield the reduced product, Methyl 2-phenylbutanoate (B8525191), and a new radical species that continues the chain. lumenlearning.comsciforum.net

Alternatively, in a radical cascade process, the initially formed radical can undergo a series of intramolecular or intermolecular reactions. For instance, the radical could add to a strategically placed double or triple bond within the same molecule (if appropriately derivatized) to form a new ring system, followed by further reaction steps. These cascade reactions are powerful tools for rapidly building molecular complexity from a simple starting material.

The primary synthetic application of the radical intermediates derived from this compound is in the formation of new chemical bonds. A key example is the reductive dehalogenation, where the C-Br bond is replaced by a C-H bond. This transformation can be achieved using various reagent systems, such as tributyltin hydride or sodium cyanoborohydride in the presence of a radical initiator. sciforum.net

Beyond simple reduction, these radical intermediates are valuable for constructing new carbon-carbon bonds. They can be trapped by electron-deficient alkenes in intermolecular addition reactions, a process central to many polymerization and functionalization strategies. In more complex settings, intramolecular cyclization of these radicals onto existing π-systems can lead to the formation of carbocyclic and heterocyclic ring structures, which are prevalent in natural products and pharmaceuticals. rsc.org

Organometallic Cross-Coupling Reactions

The bromine atom in this compound serves as an electrophilic handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming C-C bonds. illinois.edunobelprize.org

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. libretexts.orglibretexts.org this compound, as a primary alkyl bromide, can serve as the electrophilic partner in such reactions. While couplings involving sp³-hybridized carbons can be more challenging than their sp² counterparts, specialized catalysts and conditions have been developed to facilitate these transformations. nih.gov For instance, the parent compound, 4-bromo-2-phenylbutanoic acid, undergoes Suzuki-Miyaura coupling with phenylboronic acid to form 2,4-diphenylbutanoic acid, indicating the feasibility of this reaction at the C4 position. This suggests a similar reactivity for the methyl ester derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Electrophile | This compound | Substrate providing the carbon framework. |

| Nucleophile | Arylboronic acid (e.g., Phenylboronic acid) or Alkylboronic ester | Source of the new carbon fragment. libretexts.orgnih.gov |

| Catalyst | Pd(PPh₃)₄, NiCl₂(PCy₃)₂ | Facilitates oxidative addition and reductive elimination. nih.gov |

| Base | K₂CO₃, K₃PO₄ | Activates the organoboron species. nih.gov |

| Solvent | DMF, THF | Provides the reaction medium. |

The Stille and Negishi reactions are additional powerful palladium- or nickel-catalyzed cross-coupling methods with broad substrate scopes. organic-chemistry.orgpsu.edu

The Stille coupling pairs the organohalide with an organostannane (organotin) reagent. organic-chemistry.orglibretexts.org The reaction is valued for its tolerance of a wide array of functional groups, and the organostannane reagents are often stable to air and moisture. psu.edulibretexts.org this compound is a suitable electrophile for this transformation.

Table 2: General Protocol for Stille Coupling

| Component | Example | Role |

|---|---|---|

| Electrophile | This compound | Electrophilic partner. |

| Nucleophile | R-Sn(Alkyl)₃ (e.g., Vinyltributyltin) | Organometallic nucleophile. libretexts.org |

| Catalyst | Pd(PPh₃)₄ | Palladium(0) catalyst. psu.edu |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent. researchgate.net |

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. organic-chemistry.orgwikipedia.org Organozinc compounds are generally more reactive than their boron and tin counterparts, which can lead to milder reaction conditions and higher yields, although they are also more sensitive to air and moisture. nobelprize.orgnih.gov This method is highly effective for coupling sp³-hybridized centers.

Table 3: General Protocol for Negishi Coupling

| Component | Example | Role |

|---|---|---|

| Electrophile | This compound | Electrophilic partner. |

| Nucleophile | R-ZnX (e.g., Phenylzinc chloride) | Organozinc nucleophile. wikipedia.org |

| Catalyst | Pd(PPh₃)₄, Ni(acac)₂ | Palladium(0) or Nickel(0) catalyst. organic-chemistry.orgwikipedia.org |

| Solvent | THF, DMF | Anhydrous polar aprotic solvent. |

The Sonogashira coupling is the premier method for synthesizing alkynes by coupling a terminal alkyne with an aryl or vinyl halide. nrochemistry.comgold-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. nrochemistry.com The use of unactivated alkyl halides like this compound in Sonogashira couplings is less common and generally less efficient than with sp²-hybridized halides, often requiring modified catalysts or reaction conditions. wikipedia.org

Beyond metal-catalyzed cross-couplings, the alkyl bromide functionality of this compound allows for other fundamental C-C bond-forming reactions . A classic example is nucleophilic substitution with cyanide ions (e.g., from KCN) to extend the carbon chain by one, yielding the corresponding nitrile. chemrevise.org This reaction provides a versatile intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine. Additionally, the compound can act as an electrophile in the alkylation of enolates and other carbon nucleophiles, a foundational strategy in organic synthesis for building molecular frameworks. vanderbilt.edu

Mechanistic Aspects of Catalytic Cycles

The catalytic cycles involving this compound are primarily centered around the reactivity of the bromine atom, particularly in palladium-catalyzed cross-coupling reactions. While specific mechanistic studies exclusively focused on this compound are not extensively documented, the general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be applied. These reactions typically proceed through a well-established catalytic cycle involving a palladium(0) species.

The catalytic cycle is generally proposed to involve the following key elementary steps nih.gov:

Oxidative Addition: The cycle initiates with the oxidative addition of the alkyl or aryl halide to a coordinatively unsaturated palladium(0) complex. In the case of this compound, the C-Br bond would react with the Pd(0) catalyst to form a palladium(II) intermediate.

Transmetalation (for Suzuki-type couplings): In reactions involving an organometallic nucleophile (e.g., an organoboron compound in a Suzuki coupling), this step involves the transfer of the organic group from the organometallic reagent to the palladium(II) complex, displacing the halide.

Reductive Elimination: This is the final step in the catalytic cycle, where the two organic fragments on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond in the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

It is important to note that the specific ligands on the palladium catalyst can significantly influence the efficiency and selectivity of the reaction by modulating the electronic and steric properties of the metal center. While detailed kinetic and computational studies on the catalytic cycle of this compound itself are sparse, the reactivity is expected to be analogous to other primary alkyl bromides in similar palladium-catalyzed transformations nih.govmdpi.com.

Transformations Involving the Ester Functionality

The methyl ester group in this compound is a key functional handle that allows for a variety of chemical transformations. These reactions primarily involve nucleophilic attack at the electrophilic carbonyl carbon.

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged for another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base.

Under acidic conditions, the reaction mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the new ester masterorganicchemistry.com.

Under basic conditions, an alkoxide, typically the conjugate base of the alcohol being used for the exchange, acts as the nucleophile. It attacks the carbonyl carbon, and the subsequent elimination of the methoxide (B1231860) ion gives the new ester masterorganicchemistry.com. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent.

| Reaction | Reagents and Conditions | Product | Reference |

| Transesterification | R'OH, Acid or Base Catalyst | This compound with R' as the ester group | masterorganicchemistry.com |

Hydrolysis and Derivatization to Carboxylic Acids or Amides

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-2-phenylbutanoic acid, under either acidic or basic conditions .

Hydrolysis:

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification. The ester is heated with a dilute aqueous acid (e.g., H₂SO₄ or HCl), leading to the formation of the carboxylic acid and methanol.

Base-catalyzed hydrolysis (saponification): The ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide. The hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. Subsequent acidification of the carboxylate salt yields the carboxylic acid.

Amide Formation: The resulting carboxylic acid can be converted to an amide. A common method involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂). The highly reactive acyl chloride then readily reacts with an amine (ammonia, a primary amine, or a secondary amine) to form the corresponding amide masterorganicchemistry.com. Alternatively, direct amidation of the ester with an amine can be achieved, though this often requires more forcing conditions, such as high temperatures or the use of specific catalysts masterorganicchemistry.com.

| Reaction | Reagents and Conditions | Product | Reference |

| Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | 4-Bromo-2-phenylbutanoic acid | |

| Amide Formation (from carboxylic acid) | 1. SOCl₂ 2. R'R''NH | 4-Bromo-N,N-R'R''-2-phenylbutanamide | masterorganicchemistry.com |

Reduction to Alcohols

The methyl ester group can be reduced to a primary alcohol, yielding 4-bromo-2-phenylbutan-1-ol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing esters masterorganicchemistry.com.

The mechanism of LiAlH₄ reduction involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the ester. This is followed by the elimination of the methoxide ion to form an intermediate aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. Finally, an aqueous workup protonates the alkoxide to give the primary alcohol masterorganicchemistry.com. It is important to note that LiAlH₄ can also reduce the carbon-bromine bond, potentially leading to a mixture of products .

| Reaction | Reagents and Conditions | Product | Reference |

| Reduction | 1. LiAlH₄, Et₂O or THF 2. H₂O workup | 4-Bromo-2-phenylbutan-1-ol | masterorganicchemistry.com |

Reactions at the Phenyl Moiety

Electrophilic Aromatic Substitution (if activated appropriately)

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid. Based on the reactivity of the parent carboxylic acid, electrophilic substitution is expected to occur primarily at the para position of the phenyl ring .

It is important to consider that the ester group is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack. However, its influence is transmitted through the aliphatic chain and is therefore less pronounced than if it were directly attached to the ring. The reaction conditions for EAS on this substrate would need to be carefully controlled to achieve the desired substitution without promoting side reactions involving the other functional groups.

| Reaction | Reagents and Conditions | Major Product | Reference |

| Nitration | HNO₃, H₂SO₄ | Methyl 4-bromo-2-(4-nitrophenyl)butanoate | |

| Sulfonation | SO₃, H₂SO₄ | Methyl 4-bromo-2-(4-sulfophenyl)butanoate |

Functionalization via Directed Metalation

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The methodology relies on the presence of a directing metalation group (DMG), which is a functional group that can coordinate to an organolithium base, typically n-butyllithium or sec-butyllithium, and direct deprotonation to the adjacent ortho-position on the aromatic ring. wikipedia.orgmsu.edu This generates a stabilized aryllithium intermediate that can then react with a variety of electrophiles to introduce a wide range of substituents exclusively at the ortho-position. wikipedia.org The effectiveness of a DMG is determined by its ability to coordinate the lithium cation, thus increasing the kinetic acidity of the nearby ortho-protons. nih.gov

A well-established hierarchy of directing metalation groups exists, with strong DMGs including amides (e.g., -CONEt₂), carbamates (e.g., -OCONEt₂), and sulfoxides. nih.govacs.org These groups are highly effective at promoting ortho-lithiation, leading to high yields of the desired functionalized products.

However, the application of directed metalation to This compound for the functionalization of the phenyl ring is not considered a viable strategy. The ester moiety (-CO₂Me) is generally regarded as a weak directing group for ortho-metalation. uwindsor.ca Its ability to coordinate with the organolithium reagent is significantly lower compared to stronger DMGs like amides or carbamates.

The primary challenge in attempting the ortho-lithiation of this compound is the presence of a highly acidic proton at the C2 position, which is alpha to the ester carbonyl and also at a benzylic position. Organolithium reagents are strong bases and will preferentially abstract the most acidic proton in the molecule. wikipedia.orgnumberanalytics.com In this case, deprotonation at the C2 position to form an enolate is a much more favorable reaction pathway than the deprotonation of an aromatic proton on the phenyl ring. uwindsor.ca

The competing enolization reaction would lead to the formation of a lithium enolate intermediate. Quenching this enolate with an electrophile would result in functionalization at the C2 position rather than on the aromatic ring, thus failing to achieve the desired ortho-functionalization of the phenyl group.

Furthermore, even in cases where ortho-lithiation could potentially compete, O-aryl esters can undergo a side reaction known as the anionic Fries rearrangement, which would further complicate the reaction outcome. uwindsor.ca

Table 1: Predicted Outcome of the Reaction of this compound with an Organolithium Base

| Reactant | Reagent | Expected Major Pathway | Expected Product Type |

| This compound | n-Butyllithium (n-BuLi) | Enolization (Deprotonation at C2) | C2-functionalized derivative (upon electrophilic quench) |

| This compound | Lithium diisopropylamide (LDA) | Enolization (Deprotonation at C2) | C2-functionalized derivative (upon electrophilic quench) |

Applications of Methyl 4 Bromo 2 Phenylbutanoate As a Key Building Block in Complex Molecule Synthesis

Synthesis of Lactone Derivatives and Related Heterocycles

The presence of an ester and a leaving group (bromide) in a 1,4-relationship makes Methyl 4-bromo-2-phenylbutanoate an ideal precursor for the formation of five-membered rings through intramolecular reactions.

Intramolecular cyclization is a fundamental process in organic synthesis for constructing cyclic molecules from acyclic precursors. youtube.com In the case of haloesters like this compound, the process typically involves the nucleophilic attack of the carbonyl oxygen of the ester group (or the carboxylate oxygen after hydrolysis) on the carbon atom bearing the bromine atom. youtube.com This reaction leads to the formation of a cyclic ester, known as a lactone.

The cyclization of γ-halocarboxylic acids or their esters is a common and effective method for preparing γ-lactones. beilstein-journals.org This process can be promoted by a base, which can either facilitate the formation of a more nucleophilic carboxylate from the ester or assist in the departure of the bromide leaving group. beilstein-journals.org The stability of the resulting five-membered γ-butyrolactone ring is a significant thermodynamic driving force for this reaction.

A related process involves the ring-opening of a lactone with a brominating agent to form an α-bromocarboxylic acid, which can then undergo intramolecular cyclization to yield an α-bromolactone. beilstein-journals.org For instance, γ-butyrolactone can be converted to the corresponding α-bromocarboxylic acid, which then cyclizes. beilstein-journals.org This highlights the reversible nature of the chemistry and the utility of bromo-substituted precursors in lactone synthesis.

This compound is a direct precursor to α-phenyl-γ-butyrolactone. The synthesis involves an intramolecular cyclization that forms the five-membered lactone ring. justia.comgoogle.com This transformation is a key step in the preparation of α-aryl-γ-butyrolactones, a class of compounds with significant biological activity. google.com The γ-butyrolactone moiety is a privileged structure found in numerous natural products and pharmacologically active molecules. nih.gov

The general synthetic pathway to α-phenyl-γ-butyrolactone can involve the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid (4-bromo-2-phenylbutyric acid), followed by base-induced cyclization. google.com Alternatively, direct cyclization from the ester can be achieved under specific conditions. The process described in patent literature involves treating 4-bromo-2-phenylbutyric acid, which is prepared from α-phenyl-γ-butyrolactone, with methanol (B129727) and thionyl chloride to yield this compound. justia.comgoogle.com This demonstrates the close synthetic relationship between the bromoester and the lactone.

The importance of the γ-butyrolactone ring system stems from its presence in a wide array of compounds with diverse biological activities, including antifungal and neuroprotective properties. nih.gov The ability to synthesize substituted γ-butyrolactones, such as the α-phenyl variant, from accessible starting materials like this compound is therefore of considerable interest to medicinal and synthetic chemists. nih.gov

| Precursor | Reagents and Conditions | Product | Reference |

| 4-bromo-2-phenylbutyric acid | Methanol (CH₃OH), Thionyl chloride (SOCl₂) | This compound | justia.comgoogle.com |

| This compound | Base-induced intramolecular cyclization | α-Phenyl-γ-butyrolactone | google.com |

Construction of Advanced Pharmaceutical Intermediates

The stereochemistry of drug molecules is a critical determinant of their efficacy and safety. This compound serves as a valuable building block for creating chiral precursors used in the synthesis of complex active pharmaceutical ingredients (APIs).

Chirality is a key factor in the safety and efficacy of many pharmaceuticals, making the production of single-enantiomer drug intermediates a primary focus in the pharmaceutical industry. researchgate.net Optically active secondary alcohols, particularly hydroxy esters, are crucial building blocks for introducing chirality into APIs. researchgate.net

A prominent class of chiral drug precursors are (R)-2-hydroxy-4-phenylbutanoate esters. researchgate.net These molecules are vital intermediates for synthesizing angiotensin-converting enzyme (ACE) inhibitors, a major class of drugs used to treat hypertension and heart failure. researchgate.netrsc.org this compound is an important synthon for accessing this framework, where the 2-phenylbutanoate (B8525191) core is established, and the bromine atom provides a handle for further chemical modification or cyclization.

The synthesis of these chiral precursors often relies on stereoselective methods, such as the asymmetric reduction of a corresponding keto-ester, to set the crucial stereocenter at the C2 position. rsc.org The resulting chiral hydroxy esters can then be incorporated into the final drug structure. The use of biocatalysis, employing enzymes like ketoreductases (KREDs), has become a powerful tool for achieving high enantioselectivity in these transformations. researchgate.netrsc.org

The development of stereoselective synthetic routes is essential for producing enantiomerically pure drugs. sciencenet.cn Biocatalysis, using whole-cell systems or isolated enzymes, has emerged as a highly effective and sustainable technology for creating chiral molecules with high chemo-, regio-, and enantioselectivity. acs.orgresearchgate.net

For structures related to this compound, such as α-keto esters, stereoselective reduction is a common strategy to produce chiral α-hydroxy esters. rsc.org Ketoreductases (KREDs) are particularly effective for this transformation, catalyzing the reduction of prochiral ketones to chiral alcohols with high enantiomeric excess (ee). rsc.org For example, the enzyme CgKR2 from Candida glabrata has been used to synthesize ethyl (R)-2-hydroxy-4-phenylbutyrate, a key intermediate for ACE inhibitors, with high yield and selectivity. rsc.org

These biocatalytic methods offer significant advantages over traditional chemical approaches, often operating under mild, aqueous conditions and avoiding the need for heavy metal catalysts. researchgate.net The development of chemoenzymatic processes, which combine enzymatic steps with conventional chemical reactions, allows for the efficient construction of complex bioactive molecules. mdpi.com A typical chemoenzymatic route might involve the stereoselective bioreduction of a ketone precursor to a chiral halohydrin, followed by a chemical step, such as base-catalyzed cyclization, to form a chiral heterocycle without loss of enantiomeric purity. mdpi.com

| Enzyme/Catalyst | Substrate Type | Product Type | Significance | Reference |

| Ketoreductases (KREDs) | Prochiral keto-esters | Chiral hydroxy-esters | Synthesis of intermediates for ACE inhibitors | researchgate.netrsc.org |

| Whole-cell biocatalysts (e.g., baker's yeast) | Chloroalkyl arylketones | Chiral chlorohydrins | Precursors for optically active oxiranes, oxetanes | mdpi.com |

| Candida glabrata KRED (CgKR2) | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | >99% ee, key intermediate for pril drugs | rsc.org |

Application in Natural Product Synthesis

The γ-butyrolactone scaffold, readily accessible from this compound, is a core structural motif in a vast number of natural products that exhibit a wide range of biological activities. nih.gov These five-membered lactone rings are found in compounds with properties including antifungal, immunosuppressive, and neuroprotective effects. nih.gov

While direct synthesis of a specific complex natural product using this compound as the starting material is not prominently detailed in the provided search context, its role as a precursor to the α-phenyl-γ-butyrolactone substructure is highly relevant. The synthesis of natural product analogues often relies on building blocks that can efficiently generate these common heterocyclic cores. For instance, the development of multicomponent reactions to create highly functionalized pyrrolidinones (related nitrogen-based heterocycles) demonstrates the importance of strategies that can rapidly assemble such core structures, which are central to alkaloids like those from the Amaryllidaceae family. nih.gov

The versatility of the γ-butyrolactone ring allows it to be a starting point for further chemical elaboration, making it a valuable intermediate in the total synthesis of more complex natural products or in the generation of natural product-like libraries for drug discovery. nih.govnih.gov The ability to introduce substituents at the α-position, as with the phenyl group in this case, provides a direct route to a large family of substituted lactone natural products.

Strategic Incorporation into Complex Natural Product Frameworks

While specific examples of the direct incorporation of this compound into the total synthesis of named natural products are not extensively documented in mainstream literature, its structural motifs are present in various biologically active compounds. The synthesis of 4-phenylbutenone derivatives, which are natural bromophenols, highlights the importance of this core structure. nih.gov The potential for this compound lies in its role as a chiral building block. The α-phenyl group allows for the creation of a key stereocenter, which is crucial in the synthesis of enantiomerically pure natural products.

The synthetic utility would involve leveraging its two reactive centers. The bromo- group can be displaced by a nucleophile from another part of a complex intermediate to form a new carbon-carbon or carbon-heteroatom bond, often leading to the formation of a cyclic system. The ester group can then be modified in later synthetic steps.

Key Step in Fragment Coupling

Fragment coupling, a cornerstone of modern synthetic strategy, often involves the connection of two molecular pieces through a carbon-carbon bond-forming reaction. The alkyl bromide functionality of this compound makes it an ideal substrate for such transformations. Although the parent acid, 4-bromo-2-phenylbutanoic acid, is noted for its utility in exploring nucleophilic substitution reactions, the ester derivative is primed for cross-coupling reactions. smolecule.com

For instance, in a hypothetical Suzuki or Negishi cross-coupling reaction, the bromine atom could be coupled with an organoboron or organozinc reagent, respectively, under palladium catalysis. This would forge a new carbon-carbon bond at the terminal position of the butanoate chain, effectively elongating the chain with a new, often complex, substituent. The phenyl group at the C2 position would influence the reactivity and stereochemical outcome of such couplings. This approach is fundamental in synthesizing biaryl intermediates and other complex structures from simpler precursors. smolecule.comresearchgate.net

Contributions to Agrochemical Synthesis

The utility of phenylbutanoic acid derivatives as intermediates in the synthesis of agrochemicals is an area of significant interest. These compounds serve as precursors to active ingredients in products designed for crop protection.

Precursor for Herbicides, Insecticides, or Fungicides

This compound is a potential precursor for certain classes of herbicides, particularly herbicide safeners. Safeners are compounds applied with herbicides to protect the crop from injury without affecting the herbicide's activity against weeds. google.com A notable class of herbicide safeners includes pyrazoline derivatives, such as those described in patent literature, which are designed to protect crops from the phytotoxic effects of certain herbicides. google.comgoogleapis.com

The synthesis of a pyrazoline-based herbicide safener could utilize this compound as a key starting material. The reaction would likely involve a cyclization-condensation reaction with a substituted hydrazine (B178648). In this process, the butanoate framework forms the backbone of the resulting pyrazoline ring. The phenyl group from the precursor would be a key substituent on the final heterocyclic ring, influencing its biological activity.

| Synthetic Target | Role of this compound | Key Transformation | Potential Product Class |

| Substituted Pyrazolines | Provides the C4-phenyl substituted backbone. | Cyclization with hydrazine derivatives. | Herbicide Safeners google.comgoogleapis.com |

Potential Applications in Polymer and Materials Chemistry

The dual functionality of this compound also suggests potential applications in the realm of polymer and materials science, where it can serve as a monomer or a precursor to functional materials.

Monomer for Specialty Polymer Synthesis

The presence of a reactive alkyl bromide allows this compound to act as a potential initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In this role, it could be used to synthesize polymers with well-defined molecular weights and low dispersity.

Furthermore, it could be incorporated as a monomer into polymer chains. For example, after conversion of the bromo- group to a hydroxyl or amino group, the molecule could participate in polycondensation reactions with diacids or diisocyanates to form specialty polyesters or polyurethanes. The pendant phenyl group along the polymer backbone would impart specific properties such as increased thermal stability and altered solubility. While the synthesis of other functional polymers from different bromo-compounds is known, the specific use of this compound remains a specialized area. beilstein-journals.org

| Polymerization Role | Reactive Site(s) | Polymerization Method | Potential Polymer Type |

| Initiator | C4-Bromo group | Atom Transfer Radical Polymerization (ATRP) | Polystyrenes, Polyacrylates |

| Monomer | Ester and C4-Bromo (after modification) | Polycondensation | Specialty Polyesters, Polyamides |

Precursor for Functional Materials

Beyond polymers, this compound can be considered a precursor for other functional materials. Its derivatives could be used in the synthesis of liquid crystals or molecularly imprinted polymers. For instance, the synthesis of mesogen-jacketed liquid crystalline polymers has been achieved using a related compound, 4-bromo-2-methylbenzoic acid, highlighting the potential of such bromo-aromatic structures in materials science. chemicalbook.com The synthesis of molecularly imprinted polymers for the selective recognition of other bromo-substituted phenethylamines has also been demonstrated, suggesting a potential role for derivatives of this compound in the creation of specialized sensor materials. mdpi.com The synthesis of these materials relies on the precise chemical handles offered by the precursor molecule to build larger, ordered, and functional supramolecular structures.

An in-depth analysis of chemical compounds is foundational to advancements in synthetic chemistry, materials science, and pharmacology. This compound, a halogenated ester, serves as a pertinent example for illustrating the application of sophisticated analytical techniques. The precise characterization of its structure, purity, and molecular properties is essential for its use in further research and development. This article focuses exclusively on the advanced analytical methods employed in the research of this compound and its derivatives, detailing the utility of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy.

Computational and Theoretical Investigations of Methyl 4 Bromo 2 Phenylbutanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and energetics of molecules. By approximating the many-electron problem to one concerning the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of methyl 4-bromo-2-phenylbutanoate.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in characterizing the electronic properties of this compound. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the non-bonding oxygen atoms of the ester group, which are electron-rich regions. The LUMO, conversely, is likely centered on the antibonding orbitals of the carbonyl group and the C-Br bond, indicating these as the primary sites for nucleophilic attack.

Mulliken population analysis, a method to assign partial atomic charges, further elucidates the electronic distribution. researchgate.netniscpr.res.inresearchgate.netijpsat.org The carbon atom of the carbonyl group is expected to carry a significant positive charge, making it electrophilic. The bromine atom, being highly electronegative, will induce a partial positive charge on the adjacent carbon atom, activating it for nucleophilic substitution.

Table 1: Calculated Electronic Properties of a Representative Phenylalkanoate Structure

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is illustrative and based on typical values for structurally similar phenylalkanoate esters calculated using DFT at the B3LYP/6-31G(d) level of theory, due to the absence of specific published data for this compound.

Conformational Analysis and Energy Minima

The flexibility of the butyl chain in this compound allows for multiple conformational isomers. Conformational analysis using DFT helps in identifying the most stable conformers by calculating their relative energies. This is typically performed by systematically rotating the dihedral angles of the rotatable bonds and optimizing the geometry at each step to find the energy minima on the potential energy surface. uni-muenchen.deresearchgate.netq-chem.comgaussian.com

For this compound, key dihedral angles include those around the C-C bonds of the butanoate chain and the C-O bond of the ester group. The relative orientation of the bulky phenyl group and the bromine atom with respect to the ester group will significantly influence the conformational preferences, governed by a balance of steric hindrance and stabilizing intramolecular interactions. It is anticipated that conformers minimizing steric repulsion between the phenyl group and the rest of the molecule will be energetically favored. nih.gov

Table 2: Relative Energies of Plausible Conformers of a 2-Phenylbutanoate (B8525191) Ester Analogue

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Br) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche 1 | ~60° | 1.2 |

| Gauche 2 | ~-60° | 1.5 |

Note: This table presents hypothetical data based on conformational studies of similar substituted butanoates. The dihedral angle refers to the key bond defining the position of the bromine atom relative to the main chain. Energies are relative to the most stable anti-conformer.

Transition State Localization for Reaction Pathways

DFT is a valuable tool for investigating reaction mechanisms by locating and characterizing transition state structures. For this compound, an important reaction pathway to consider is the intramolecular cyclization to form a γ-lactone, specifically γ-phenyl-γ-butyrolactone, via an intramolecular S_N2 reaction. In this process, the carboxylate oxygen acts as an internal nucleophile, attacking the carbon atom bearing the bromine atom. semanticscholar.orgrsc.orgnih.gov

Transition state calculations can determine the activation energy barrier for this cyclization. The geometry of the transition state would likely feature an elongated C-Br bond and a partially formed O-C bond, with the atoms involved adopting a trigonal bipyramidal arrangement. masterorganicchemistry.com The calculated energy barrier provides insight into the feasibility of this reaction under different conditions. Such studies have shown that the formation of five-membered rings, like γ-butyrolactone, is often kinetically and thermodynamically favorable. nih.gov

Table 3: Calculated Activation Energy for Intramolecular Cyclization of a 4-Bromobutanoate Analogue

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) |

| Intramolecular S_N2 Cyclization | 18.5 |

Note: The data is illustrative, based on DFT calculations for the cyclization of similar 4-bromocarboxylic acid derivatives. The activation energy can vary depending on the specific substrate and computational method.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with the surrounding environment, such as a solvent. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time. theses.czacs.orgjafmonline.net

Conformational Dynamics in Solution

In a solvent, the conformational landscape of this compound can be explored using MD simulations. These simulations can reveal the flexibility of the molecule and the timescales of transitions between different conformational states. The presence of a solvent can influence the relative stability of conformers identified in the gas phase through DFT calculations.

Analysis of the MD trajectory can provide information on the distribution of dihedral angles, allowing for the construction of a free energy landscape. This can reveal the most populated conformational states in solution and the energy barriers between them. For this compound, the simulations would likely show significant fluctuations in the butyl chain, while the phenyl ring's rotation might be more restricted due to its size.

Interactions with Solvents or Catalysts

MD simulations are particularly well-suited for studying the interactions between a solute and solvent molecules. The radial distribution function (RDF) is a key metric derived from MD simulations that describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. osti.govacs.orgunifi.itrsc.org

For this compound in an aqueous solution, RDFs would likely show a high probability of finding water molecules in the vicinity of the polar ester group, particularly around the carbonyl oxygen, indicating hydrogen bonding. aip.org The hydrophobic phenyl group, in contrast, would exhibit a less structured solvation shell. The bromine atom's interactions would be characterized by weaker dipole-dipole interactions with water molecules. These simulations can also be extended to study interactions with catalysts, providing a dynamic picture of how the substrate might bind in an active site. frontiersin.org

Table 4: Representative Radial Distribution Function (RDF) Peak Distances for a Phenyl Ester in Aqueous Solution

| Solute Atom | Solvent Atom | Peak Distance (Å) |

| Carbonyl Oxygen | Water Hydrogen | 1.8 |

| Ester Oxygen | Water Hydrogen | 2.5 |

| Phenyl Carbon | Water Oxygen | 3.5 |

| Bromine | Water Hydrogen | 3.2 |

Note: This data is representative and based on MD simulations of structurally related esters in water. The peak distance corresponds to the most probable separation between the specified solute and solvent atoms.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov These models are instrumental in predicting the properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired characteristics and reducing the need for extensive experimental screening. nih.gov

For analogues of this compound, QSAR models can be developed to predict their reactivity in various chemical transformations or the selectivity of such reactions. The process involves calculating a range of molecular descriptors for a training set of analogous compounds with known experimental reactivity data. These descriptors, which quantify various aspects of a molecule's structure, can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). mdpi.com

Multiple linear regression (MLR) or more advanced machine learning algorithms like support vector machines are then used to create a model that links these descriptors to the observed reactivity. nih.govnih.gov For instance, in reactions involving nucleophilic substitution at the carbon bearing the bromine atom, descriptors related to the electrophilicity of that carbon, the stability of a potential carbocation intermediate, and steric hindrance around the reaction center would be crucial.

Recent advancements have enabled the use of machine learning and chemoinformatics to build highly accurate predictive models for catalyst and reaction selectivity. nih.gov These approaches can recognize complex patterns in large datasets that may not be apparent through simple analysis. nih.gov For a series of this compound analogues, a model could predict the regioselectivity of a reaction, for example, whether a reagent will react at the bromine-bearing carbon or another site on the molecule. mit.edu By training models on data from a diverse set of substrates and catalysts, it becomes possible to predict the optimal conditions to achieve a desired chemical outcome, accelerating the discovery and optimization of synthetic routes. nih.govmit.edu

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures to ensure its robustness and applicability for new compounds. nih.gov A well-validated model can then be used for the virtual screening of a library of hypothetical analogues to identify candidates with enhanced reactivity or desired selectivity for subsequent synthesis and testing.

Table 1: Illustrative QSAR Data for Predicting Relative Reactivity of this compound Analogues

| Compound Analogue (Substituent on Phenyl Ring) | Log(k_rel) (Experimental) | Electronic Descriptor (e.g., Hammett sigma, σ) | Steric Descriptor (e.g., Sterimol L) | Predicted Log(k_rel) (from Model) |

| 4-Nitro | 1.5 | 0.78 | 6.5 | 1.45 |

| 3-Chloro | 0.8 | 0.37 | 6.0 | 0.82 |

| Unsubstituted | 0.0 | 0.00 | 5.5 | 0.05 |

| 4-Methyl | -0.3 | -0.17 | 6.0 | -0.28 |

| 4-Methoxy | -0.5 | -0.27 | 6.2 | -0.45 |

Retrosynthetic Analysis and Computer-Aided Synthesis Design

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors through a series of logical steps known as disconnections. dtic.mil Computer-Aided Synthesis Design (CASD) programs utilize algorithms based on this principle to propose plausible synthetic routes for a given target molecule. dtic.mil These programs can access vast databases of chemical reactions and apply strategic bond disconnection rules to generate a synthesis tree, where each branch represents a potential synthetic pathway. dtic.mil

For this compound, a computational retrosynthetic analysis would identify key strategic bonds for disconnection. The most apparent disconnections are the ester functional group and the carbon-carbon and carbon-bromine bonds formed to create the main butanoate chain.

C-O (Ester) Disconnection: The primary disconnection is the ester linkage, which simplifies the target molecule to its corresponding carboxylic acid (4-bromo-2-phenylbutanoic acid) and methanol (B129727). This is a standard functional group interconversion (FGI) step, and synthesis software would immediately recognize esterification as the forward reaction.

Cα-Cβ Disconnection: The next logical disconnection is the bond between the alpha and beta carbons of the butanoic acid chain. This is a common strategy in the synthesis of 2-aryl carboxylic acids. This leads to a phenylacetic acid derivative and a two-carbon fragment. For example, a Reformatsky-type reaction could be proposed where an α-bromo ester reacts with a carbonyl compound. researchgate.net

C-Br and C-Phenyl Disconnections: Alternatively, the software might analyze the introduction of the bromine atom and the phenyl group. The bromine at the 4-position suggests a precursor alcohol that can be brominated, or the addition of a bromide to a double bond. The phenyl group at the 2-position could be introduced via conjugate addition to an appropriate α,β-unsaturated ester.

A CASD program would evaluate the feasibility of each potential route based on factors like the availability of starting materials, reaction yields found in the literature, and the avoidance of incompatible functional groups. dtic.mil The program can generate multiple synthetic pathways, allowing a chemist to choose the most efficient and practical option.

Table 2: Retrosynthetic Analysis of this compound

| Disconnection Step | Target/Intermediate | Key Bond Disconnection | Precursors (Synthons/Reagents) | Forward Synthetic Reaction |

| 1 | This compound | C(O)-OCH₃ (Ester) | 4-bromo-2-phenylbutanoic acid; Methanol | Fischer Esterification |

| 2 | 4-bromo-2-phenylbutanoic acid | C₂-C₃ | Phenylacetic acid derivative; Ethylene oxide or 2-bromoethanol (B42945) derivative | Alkylation of phenylacetate (B1230308) enolate |

| 3 | 4-bromo-2-phenylbutanoic acid | C₄-Br | 4-hydroxy-2-phenylbutanoic acid | Bromination (e.g., with PBr₃ or HBr) |

| 4 | 4-hydroxy-2-phenylbutanoic acid | C₂-Phenyl | Diethyl malonate derivative; Styrene oxide | Michael addition followed by hydrolysis/decarboxylation |

Conclusion and Future Perspectives in the Research of Methyl 4 Bromo 2 Phenylbutanoate

Summary of Key Synthetic and Application Advancements

The primary synthesis of Methyl 4-bromo-2-phenylbutanoate is achieved through the esterification of its corresponding carboxylic acid, 4-bromo-2-phenylbutanoic acid. This reaction is typically carried out using methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid . The synthesis of the precursor acid itself can be accomplished by methods such as the regioselective bromination of 2-phenylbutanoic acid .

The principal application of this compound lies in its role as a chemical intermediate. It is utilized in the synthesis of a variety of organic compounds, with significant potential in the development of pharmaceuticals and agrochemicals . The presence of both a reactive bromine atom—a good leaving group in nucleophilic substitution reactions—and a phenyl group makes it a valuable precursor for introducing these moieties into larger molecules . The therapeutic applications of its parent compound, 4-phenylbutyric acid, in treating conditions like urea (B33335) cycle disorders, sickle cell anemia, and cancer, underscore the pharmaceutical relevance of this structural class google.comnih.govgoogle.com. Derivatives of similar bromo-esters have been investigated for their potential as antimicrobial and antiprion agents, highlighting the broad biological potential of molecules derived from this scaffold nih.gov.

Emerging Trends in its Use as a Building Block

This compound is increasingly recognized as a versatile organic building block for constructing complex molecules nih.gov. Its utility stems from the distinct reactivity of its functional groups. The bromine atom can be displaced in nucleophilic substitution reactions or participate in coupling reactions, while the ester can be hydrolyzed or transformed into other functional groups.

An emerging trend is its use in the synthesis of bioactive heterocyclic compounds and complex natural products. For instance, intermediates with similar structural motifs are crucial in synthesizing anti-inflammatory and analgesic drugs . The phenylbutanoate backbone is a key structural element in molecules being investigated for a range of biological activities. Research on related compounds shows that the strategic placement of the phenyl group and other substituents is critical in defining the molecule's interaction with biological targets researchgate.net. Furthermore, derivatives are being explored in materials science, where their unique structures can contribute to the development of new materials with specific chemical and physical properties .

Challenges and Opportunities for Future Research

A significant challenge in the synthesis and application of this compound is the control of stereochemistry. The compound possesses a chiral center at the C-2 position, and for many pharmaceutical applications, a single enantiomer is required to ensure efficacy and avoid off-target effects. Traditional synthetic methods often yield a racemic mixture (an equal mix of both enantiomers) organic-chemistry.org.